ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological activities and are often used in pharmaceuticals. This particular compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a 2,4-dichlorophenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
- Ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}piperidine-1-carboxylate
- Ethyl 4-[(2,4-dichlorophenyl)methyl]-1,4-diazepane-1-carboxylate
Comparison: Ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring. Compared to similar compounds, it may exhibit different biological activities and pharmacokinetic properties. The presence of the 2,4-dichlorophenylmethyl group can influence its binding affinity to molecular targets and its overall chemical reactivity .
Properties
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c1-2-20-14(19)18-7-5-17(6-8-18)10-11-3-4-12(15)9-13(11)16/h3-4,9H,2,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXNMJQKRRNVIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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